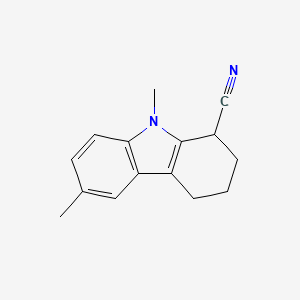
N'-cyclohexylidene-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-ciclohexilideno-3-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)propanohidrazida es un compuesto orgánico complejo que pertenece a la clase de las hidrazidas. Este compuesto se caracteriza por su estructura única, que incluye un grupo ciclohexilideno, un derivado de purina y un grupo propanohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-ciclohexilideno-3-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)propanohidrazida generalmente implica la condensación de ciclohexanona con 3-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)propanohidrazida en condiciones ácidas o básicas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, y el producto se purifica mediante recristalización o cromatografía.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-ciclohexilideno-3-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)propanohidrazida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales específicos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de hidrazidas sustituidas o derivados de purina.
Aplicaciones Científicas De Investigación
N’-ciclohexilideno-3-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)propanohidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o ligando de receptor.
Medicina: Se explora su potencial efecto terapéutico, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N’-ciclohexilideno-3-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)propanohidrazida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o al sitio alostérico, evitando así la unión del sustrato y la catálisis. Además, puede interactuar con los receptores para modular las vías de señalización, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- N’-ciclohexilideno-3-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetohidrazida
- N’-ciclohexilideno-3-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)butanohidrazida
Singularidad
N’-ciclohexilideno-3-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)propanohidrazida es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de un grupo ciclohexilideno con un derivado de purina y un grupo propanohidrazida lo diferencia de otros compuestos similares, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C16H22N6O3 |
|---|---|
Peso molecular |
346.38 g/mol |
Nombre IUPAC |
N-(cyclohexylideneamino)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide |
InChI |
InChI=1S/C16H22N6O3/c1-20-14-13(15(24)21(2)16(20)25)22(10-17-14)9-8-12(23)19-18-11-6-4-3-5-7-11/h10H,3-9H2,1-2H3,(H,19,23) |
Clave InChI |
RCAALKNOCKYZET-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NN=C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11641000.png)



![N-tert-butyl-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11641022.png)
![3-ethyl-2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641023.png)
![2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan](/img/structure/B11641028.png)

![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641038.png)
![3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one](/img/structure/B11641050.png)
![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641059.png)
ammonio}propane-1-sulfonate](/img/structure/B11641064.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641072.png)
![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641082.png)
